Ethylenediurea

Vue d'ensemble

Description

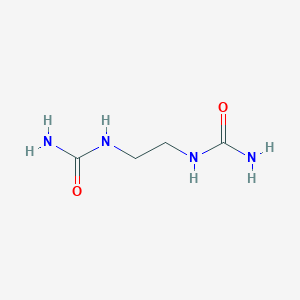

Ethylenediurea, also known as N,N’-ethylenebisurea, is an organic compound with the chemical formula C4H10N4O2. It is a white solid that has garnered interest due to its potential as an antiozonant for crop protection. This compound is known for its ability to prevent the harmful effects of ozone on plants, thereby promoting healthier growth and increased crop yields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethylenediurea can be synthesized through the reaction of ethylenediamine with urea. The reaction typically involves heating the reactants in an aqueous solution, leading to the formation of this compound as a white crystalline solid. The reaction can be represented as follows:

NH2CH2CH2NH2+2NH2CONH2→(NH2CONHCH2CH2NHCONH2)

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Ethylenediurea undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert this compound into simpler amine compounds.

Substitution: this compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amines .

Applications De Recherche Scientifique

Ethylenediurea has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential protective effects against oxidative stress in plants.

Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in agriculture to protect crops from ozone damage, thereby enhancing crop yield and quality

Mécanisme D'action

The mechanism by which ethylenediurea exerts its effects is primarily through its antioxidant properties. This compound is believed to enhance the antioxidant defense machinery in plants, thereby protecting them from oxidative damage caused by ozone. It affects the electron transport chain and positively impacts the antioxidant defense system, leading to improved plant health and productivity .

Comparaison Avec Des Composés Similaires

N,N’-diphenylurea: Another urea derivative with similar protective properties.

N-phenyl-N’-(2-chloro-4-pyridyl)urea: Known for its cytokinin-like activity in plants.

N-phenyl-N’-1,2,3-thiadiazol-5-ylurea: Exhibits growth-regulating properties in plants.

Uniqueness of Ethylenediurea: this compound stands out due to its specific ability to protect plants from ozone-induced damage without significantly affecting photosynthesis. Its unique mode of action and effectiveness under various environmental conditions make it a valuable tool in agricultural and environmental research .

Activité Biologique

Ethylenediurea (EDU) is a synthetic compound primarily recognized for its protective effects against ozone (O₃) phytotoxicity in various plant species. This article delves into the biological activity of EDU, exploring its mechanisms, applications, and research findings through detailed studies and data tables.

Overview of this compound

EDU, chemically known as N-[2-(2-oxo-1-imidazolidinyl)ethyl]-N'-phenylurea, has been employed as a tool in agricultural research to mitigate the adverse effects of ozone on crops. Ozone pollution poses significant threats to plant health, leading to reduced growth and crop yields. EDU acts primarily as an antiozonant, preventing oxidative damage caused by elevated ozone levels.

The precise mechanism by which EDU exerts its protective effects remains partially understood. However, several studies have indicated that it functions mainly through:

- Surface Protection : EDU forms a protective layer on leaf surfaces, which may degrade ozone before it penetrates plant tissues .

- Gene Expression Modulation : Transcriptomic analyses reveal that EDU application alters the expression of numerous genes associated with stress responses, particularly in ozone-sensitive plant varieties .

- Reduction of Oxidative Stress : EDU helps in reducing lipid peroxidation and enhances photosynthetic efficiency under ozone stress conditions .

Case Studies

-

Rice Cultivars :

A study on various rice cultivars demonstrated that EDU application significantly reduced grain chalkiness caused by high ozone levels. Hybrid rice cultivars showed an 8% reduction in the fraction of chalky grains compared to controls treated without EDU . -

Japanese Larch :

Research involving Japanese larch indicated that EDU effectively protected these trees from ozone damage across multiple growing seasons. The compound improved overall health and reduced visible symptoms of stress . -

Olive Trees :

In studies focused on olive trees affected by the olive fruit fly (Bactrocera oleae), EDU was shown to enhance the plant's defensive mechanisms against biotic stressors, indicating its potential role beyond just abiotic stress mitigation .

Table 1: Effects of this compound on Various Plant Species

| Plant Species | Application Method | Ozone Concentration | Observed Effects |

|---|---|---|---|

| Rice | Foliar Spray | 108 ppb | Reduced grain chalkiness by 8% |

| Japanese Larch | Soil Injection | Variable | Improved growth and reduced O₃ symptoms |

| Olive Trees | Foliar Spray | Ambient Levels | Enhanced resistance to Bactrocera oleae |

Table 2: Gene Expression Changes Induced by EDU

| Gene Category | Expression Change (EDU vs Control) |

|---|---|

| Stress Response Genes | Downregulated |

| Photosynthesis Genes | Upregulated |

| Antioxidant Enzymes | Increased expression |

Propriétés

IUPAC Name |

2-(carbamoylamino)ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2/c5-3(9)7-1-2-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTJDJAXWKOOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051819 | |

| Record name | Ethylene diurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1852-14-8 | |

| Record name | N,N′′-1,2-Ethanediylbis[urea] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenediurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N''-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene diurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylenediurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF5V93Q59N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.